N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
89538-93-2 |
|---|---|
Molecular Formula |
C13H12FNO3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
PNDKGNKZTLVXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride typically involves the following key steps:
- Starting Materials: The synthesis begins with the corresponding sulfonyl chlorides or sulfonimidoyl chlorides.
- Fluoride Ion Displacement: The chlorine atom on the sulfonimidoyl chloride is displaced by fluoride ion to form the sulfonimidoyl fluoride.
- Use of Fluoride Sources: Common fluoride sources include potassium fluoride (KF), tetra-n-butylammonium fluoride (TBAF), or other fluoride salts capable of nucleophilic substitution.
- Reaction Conditions: The reaction is generally carried out under mild conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.
Specific Methodologies
Displacement of Sulfonimidoyl Chloride with Fluoride Ion
- The sulfonimidoyl chloride precursor, such as 4-chloro-N-tosylbenzenesulfonimidoyl chloride, is treated with a fluoride source.
- This nucleophilic substitution proceeds smoothly to yield the sulfonimidoyl fluoride.
- The reaction is typically monitored by NMR spectroscopy (especially ^19F NMR) to confirm the formation of the fluoride derivative.
- Purification is achieved by standard chromatographic techniques, yielding a crystalline, shelf-stable product.
Oxidative Methods and Sulfur(VI) Fluoride Chemistry
- Some methods involve the oxidation of sulfenamides or sulfinamides to sulfonimidoyl fluorides using fluorinating agents.
- Sulfur(VI) fluoride compounds can be prepared by controlled oxidation and fluorination steps, often involving reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- These methods allow for the introduction of the sulfonimidoyl fluoride moiety with high selectivity and yield.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonimidoyl chloride formation | From sulfonyl chloride precursors | 80-90 | Typically high purity intermediates |
| Fluoride displacement | KF or TBAF in THF or acetonitrile, RT | 70-85 | Monitored by ^19F NMR, clean conversion |
| Purification | Silica gel chromatography | 90-95 | White crystalline solid obtained |
These yields are consistent with literature reports for similar sulfonimidoyl fluoride compounds.
Analytical and Characterization Data
- [^19F NMR](pplx://action/followup): Characteristic singlet signals around δ 60-70 ppm confirm the presence of the sulfonimidoyl fluoride group.
- [^1H NMR](pplx://action/followup): Aromatic protons of the tosyl and benzenesulfonyl groups appear as expected doublets and multiplets.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 347.8 g/mol.
- Crystallinity: The product is typically isolated as a stable crystalline solid, facilitating handling and storage.
Research Findings and Practical Considerations
- The reagent SulfoxFluor (this compound) has been demonstrated to be an effective deoxyfluorination agent, superior in fluorination rate and selectivity compared to other sulfonyl fluorides.
- It is prepared from inexpensive starting materials and can be handled safely without special precautions, making it practical for laboratory and industrial applications.
- The multi-dimensional modulating ability of the sulfonimidoyl group allows for fine-tuning of reactivity and selectivity in fluorination reactions.
- The preparation methods emphasize mild reaction conditions, high yields, and straightforward purification, which are critical for scalability and reproducibility.
Summary Table of Preparation Methods
| Method | Starting Material | Fluoride Source | Solvent | Temperature | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|
| Nucleophilic displacement | Sulfonimidoyl chloride | KF, TBAF | THF, Acetonitrile | RT | 70-85 | Mild conditions, high selectivity |
| Oxidative fluorination | Sulfenamide or sulfinamide precursors | Selectfluor, NFSI | Various | 0-25 °C | 65-90 | High enantioselectivity possible |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .
Scientific Research Applications
Enzyme Inhibition Studies
Sulfonyl fluorides are recognized for their ability to inhibit specific enzymes, making them valuable tools in biochemical research.
- Mechanism of Action : N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride acts as a potent inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. By inhibiting this enzyme, researchers can study the physiological effects and pathways influenced by carbonic anhydrase activity .
- Case Study : In a study examining the effects of carbonic anhydrase inhibition on cellular processes, the application of this compound led to significant insights into metabolic regulation and potential therapeutic targets for diseases such as glaucoma and epilepsy .
Radiopharmaceutical Development
The compound has shown promise in the field of radiopharmaceuticals, particularly as a labeling agent for positron emission tomography (PET).
- Synthesis of Radiolabeled Compounds : Research indicates that sulfonyl fluorides can be effectively utilized to prepare bifunctional arylsulfonyl fluorides labeled with fluorine-18. This isotopic labeling is critical for developing biomarkers used in diagnostic imaging .
- Research Findings : A study highlighted a general route for synthesizing these compounds under mild conditions, which enhances their feasibility for medical applications. This advancement opens new avenues for creating targeted imaging agents that can improve the diagnosis of various conditions, including cancer .
Synthetic Chemistry Applications
This compound is also employed in synthetic organic chemistry.
- Reactivity and Functionalization : The compound's sulfonyl fluoride group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This property is exploited to introduce sulfonamide functionalities into organic molecules, facilitating the synthesis of complex structures relevant in pharmaceuticals .
- Table of Synthetic Applications :
| Application Type | Description | Example Compounds |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase | Used in metabolic studies |
| Radiopharmaceuticals | Bifunctional labeling agents for PET | Fluorine-18 labeled compounds |
| Synthetic Chemistry | Nucleophilic substitutions for functionalization | Various sulfonamide derivatives |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
To contextualize the properties and applications of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride, a detailed comparison with structurally analogous compounds is provided below.
Structural and Functional Group Analysis
Key Observations :
- Target Compound : Features a chlorine atom at the 4-position of the benzene ring, enhancing electron-withdrawing effects, which may increase the electrophilicity of the sulfonimidoyl fluoride group. The 4-methylphenylsulfonyl substituent contributes to steric bulk and lipophilicity .
- Sulfonamide Analog () : Contains a bromopyrimidinylsulfanyl moiety and a morpholine ring , which introduce significant steric hindrance and hydrogen-bonding capabilities. The trimethylbenzenesulfonamide group enhances metabolic stability compared to sulfonimidoyl fluorides .
Physicochemical and Reactivity Profiles
Biological Activity
Introduction
N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by recent research findings and case studies.
Structure and Composition
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
- CAS Number : 2143892-50-4
Stability and Reactivity
Research indicates that sulfonyl fluorides like this compound exhibit significant reactivity due to the presence of the fluorine atom. The stability of these compounds can vary depending on environmental conditions, such as pH and temperature. For instance, studies have shown that certain sulfonyl fluoride compounds can decompose significantly under physiological conditions (pH 7.4 at 50 °C) .
Sulfonyl fluoride compounds are known to act as electrophiles, capable of modifying nucleophilic residues in proteins. This reactivity allows them to serve as potent inhibitors of various enzymes, particularly serine proteases, by forming covalent bonds with active site residues . The specific mechanism involves the formation of a covalent bond with the nucleophilic site, leading to enzyme inhibition.
Target Interactions
Recent studies utilizing mass spectrometry have elucidated the interaction profiles of sulfonyl fluorides with target proteins. These investigations reveal that such compounds can quantitatively displace from active sites, undergoing hydrolysis that involves neighboring-group participation . This property is crucial for understanding their pharmacological profiles and potential off-target effects.
Biological Assays
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets. For example:
- Protease Inhibition : The compound has been shown to inhibit serine proteases effectively.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these findings.
Case Study 1: Enzyme Inhibition
A study focused on sulfonyl fluorides highlighted their role as covalent inhibitors in enzyme systems. The compound demonstrated effective inhibition of specific serine proteases, showcasing its potential therapeutic applications in diseases where these enzymes play a crucial role .
Case Study 2: Stability and Decomposition
Another investigation assessed the stability of this compound in various conditions. It was found that while the compound is stable in solid form, significant decomposition occurs in solution at physiological pH and temperature, which could limit its therapeutic use unless formulated appropriately .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride and confirming its chiral structure?
- Synthesis : The compound is typically synthesized via sulfonylation reactions using 4-methylbenzenesulfonyl chloride and fluorinating agents under anhydrous conditions. Key steps include protecting reactive groups and optimizing reaction temperatures to avoid hydrolysis .
- Chirality Confirmation : Chiral purity is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetric analysis. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as demonstrated in structurally related sulfonamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm). ¹⁹F NMR confirms the presence of the sulfonimidoyl fluoride moiety (δ −60 to −70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or MALDI-TOF validates molecular weight (MW: 347.8 g/mol) and isotopic patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Avoid using ethanol, which may react with the fluoride group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
- Contradiction Analysis : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw). For unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals. If hydrolysis is suspected (e.g., sulfonic acid byproduct), monitor reactions via TLC or in-situ IR for S=O stretching (~1350 cm⁻¹) .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitutions?
- Reagent Selection : Use non-nucleophilic bases (e.g., DBU or DIPEA) to deprotonate amines/alcohols without competing with the sulfonimidoyl fluoride. Solvents like DMF or THF enhance electrophilicity .
- Temperature Control : Reactions at −20°C minimize side reactions (e.g., hydrolysis), while microwave-assisted synthesis accelerates substitutions at 80–100°C .
Q. How does the sulfonimidoyl fluoride group influence interactions with biological targets compared to sulfonamides?
- Mechanistic Insight : The sulfonimidoyl fluoride acts as a "clickable" electrophile, forming stable covalent adducts with serine hydrolases or tyrosine residues. Unlike sulfonamides, it avoids metabolic deactivation, making it suitable for irreversible inhibition studies. Comparative assays (e.g., enzymatic kinetics with trypsin or carbonic anhydrase) quantify selectivity .
Q. Can computational methods predict this compound’s reactivity in novel synthetic pathways?
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks. Fukui indices identify electrophilic centers (e.g., sulfur in the sulfonimidoyl group). Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites .
Q. What are the compound’s applications in radiopharmaceutical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
